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molecular formula C11H9BrN2S B8348963 Naphtho[1,2-d]thiazol-2-ylamine hydrobromide

Naphtho[1,2-d]thiazol-2-ylamine hydrobromide

Cat. No. B8348963
M. Wt: 281.17 g/mol
InChI Key: WWWFFKYZDUQRFD-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

Added sodium hydride (73 mg; 2.89 mmol) to a stirred suspension of 21 (90 mg; 0.27 mmol) in dry tetrahydrofuran under nitrogen at room temperature. After 30 minutes, isonicotinoyl chloride hydrochloride (150 mg; 0.84 mmol) was added and the mixture allowed to stir for 72 hr. at room temperature. The mixture was concentrated in vacuo, the residue taken up into ethyl acetate and washed with saturated ammonium chloride solution. The organic layer was dried (sodium sulfate), filtered and concentrated in vacuo. Purification using reverse phase HPLC (eluent: acetonitrile/water/0.1% trifluoroacetic acid) provided 26 mg of N-Naphtho[1,2-d]thiazol-2-yl-isonicotinamide 22. ES-HRMS m/e calcd for C17H11N3OS (M+H) 306.0696, found 306.0691.
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br.[N:4]1[C:8]2[C:9]3[C:14]([CH:15]=[CH:16][C:7]=2[S:6][C:5]=1[NH2:17])=[CH:13][CH:12]=[CH:11][CH:10]=3.Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>O1CCCC1>[N:4]1[C:8]2[C:9]3[C:14]([CH:15]=[CH:16][C:7]=2[S:6][C:5]=1[NH:17][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
73 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
Br.N1=C(SC2=C1C1=CC=CC=C1C=C2)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 72 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(SC2=C1C1=CC=CC=C1C=C2)NC(C2=CC=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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